molecular formula C17H21NO5 B5858893 5-[(3-cyclohexylpropanoyl)amino]isophthalic acid

5-[(3-cyclohexylpropanoyl)amino]isophthalic acid

Cat. No. B5858893
M. Wt: 319.4 g/mol
InChI Key: QUOMIQAZIGOAFH-UHFFFAOYSA-N
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Description

5-[(3-cyclohexylpropanoyl)amino]isophthalic acid, also known as CPIA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CPIA is a derivative of isophthalic acid, a widely used organic compound in the production of polymers, plastics, and resins. CPIA has been synthesized through various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Scientific Research Applications

5-[(3-cyclohexylpropanoyl)amino]isophthalic acid has been studied for its potential applications in various fields, including pharmaceuticals, materials science, and catalysis. In pharmaceuticals, this compound has been shown to have anti-inflammatory and analgesic effects. It has also been studied for its potential use in the treatment of cancer due to its ability to inhibit the growth of cancer cells.
In materials science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, separation, and catalysis. This compound has been shown to be an effective building block for the synthesis of MOFs due to its ability to form strong coordination bonds with metal ions.
In catalysis, this compound has been used as a ligand for the synthesis of chiral catalysts. Chiral catalysts are important in asymmetric synthesis, which is the production of molecules that have a specific handedness. This compound has been shown to be an effective ligand for the synthesis of chiral catalysts due to its ability to form stable complexes with metal ions.

Mechanism of Action

The mechanism of action of 5-[(3-cyclohexylpropanoyl)amino]isophthalic acid is not fully understood, but studies have shown that it acts on the cyclooxygenase (COX) pathway. The COX pathway is involved in the production of prostaglandins, which are lipid molecules that have various physiological effects, including inflammation and pain. This compound has been shown to inhibit the activity of COX enzymes, which leads to a decrease in the production of prostaglandins. This results in anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and analgesic effects in animal studies. It has also been studied for its potential use in the treatment of cancer due to its ability to inhibit the growth of cancer cells. This compound has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

5-[(3-cyclohexylpropanoyl)amino]isophthalic acid has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. However, there are also limitations to its use in lab experiments, including its limited solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for 5-[(3-cyclohexylpropanoyl)amino]isophthalic acid research, including the development of more efficient synthesis methods, the study of its mechanism of action in more detail, and the exploration of its potential applications in other fields, such as materials science and catalysis. This compound has shown promising results in animal studies for its potential use in the treatment of cancer, and further studies are needed to determine its efficacy and safety in humans. Additionally, the use of this compound as a building block for the synthesis of MOFs and chiral catalysts has shown potential, and further studies are needed to explore its applications in these fields.

Synthesis Methods

5-[(3-cyclohexylpropanoyl)amino]isophthalic acid has been synthesized through various methods, including the reaction of isophthalic acid with cyclohexylamine and propanoic acid. The reaction proceeds through the formation of an amide bond between the amine group of cyclohexylamine and the carboxylic acid group of isophthalic acid. The propanoic acid is used as a catalyst to promote the reaction. The product is then purified through recrystallization to obtain this compound in its pure form.

properties

IUPAC Name

5-(3-cyclohexylpropanoylamino)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5/c19-15(7-6-11-4-2-1-3-5-11)18-14-9-12(16(20)21)8-13(10-14)17(22)23/h8-11H,1-7H2,(H,18,19)(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOMIQAZIGOAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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